Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1206248-78-3
VCID: VC11703779
InChI: InChI=1S/C9H7ClN2O2/c1-14-9(13)7-5-11-8-4-6(10)2-3-12(7)8/h2-5H,1H3
SMILES: COC(=O)C1=CN=C2N1C=CC(=C2)Cl
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62 g/mol

Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate

CAS No.: 1206248-78-3

VCID: VC11703779

Molecular Formula: C9H7ClN2O2

Molecular Weight: 210.62 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate - 1206248-78-3

Description

Synthesis

The synthesis of methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate typically involves multi-step organic reactions. The process includes:

  • Formation of the Imidazo[1,2-a]pyridine Core:

    • The imidazo[1,2-a]pyridine scaffold is synthesized through cyclization reactions involving pyridine derivatives and nitrogen-containing reagents.

  • Chlorination:

    • A selective chlorination step introduces the chlorine atom at position 7.

  • Esterification:

    • The carboxylic acid group at position 3 is converted into a methyl ester using methanol under acidic or catalytic conditions.

These steps ensure the precise functionalization required for the compound's biological activity .

Medicinal Chemistry

Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate belongs to the imidazopyridine family, which is known for its pharmacological properties. Similar compounds have been studied for:

  • Anticancer Activity: Imidazopyridine derivatives exhibit cytotoxic effects against various cancer cell lines by interfering with cellular processes such as DNA replication or protein synthesis .

  • Antimicrobial Properties: The fused heterocyclic structure often enhances binding to microbial targets.

Materials Science

The compound's stability and electronic properties make it a candidate for use in:

  • Organic light-emitting diodes (OLEDs)

  • Conductive polymers

Bonding and Geometry

The imidazo[1,2-a]pyridine ring system is nearly planar due to conjugation between the nitrogen atoms and the aromatic system. Substituents such as chlorine and methyl ester groups influence the molecule's reactivity and solubility .

Spectroscopic Data

Although specific spectroscopic data for this compound are unavailable in the provided sources, related compounds are typically characterized by:

  • NMR Spectroscopy: Chemical shifts indicative of aromatic protons and functional groups.

  • IR Spectroscopy: Peaks corresponding to C=O (ester) and C-Cl bonds.

Potential Research Directions

Given its structural features, methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate could be explored further in:

  • Drug discovery programs targeting cancer or infectious diseases.

  • Development of advanced materials with electronic or optical properties.

  • Structure-activity relationship (SAR) studies to optimize biological efficacy.

CAS No. 1206248-78-3
Product Name Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate
Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
IUPAC Name methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C9H7ClN2O2/c1-14-9(13)7-5-11-8-4-6(10)2-3-12(7)8/h2-5H,1H3
Standard InChIKey BRGBCEIVDGSQRX-UHFFFAOYSA-N
SMILES COC(=O)C1=CN=C2N1C=CC(=C2)Cl
Canonical SMILES COC(=O)C1=CN=C2N1C=CC(=C2)Cl
PubChem Compound 76849611
Last Modified Nov 23 2023

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